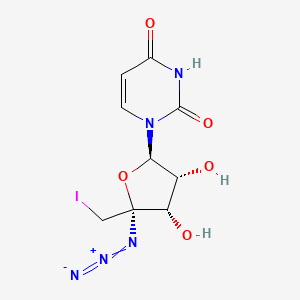

Uridine, 4'-C-azido-5'-deoxy-5'-iodo-

Description

Contextualization within Modified Nucleoside Chemistry

The chemical modification of nucleosides is a cornerstone of medicinal chemistry and chemical biology. Natural nucleosides, the building blocks of DNA and RNA, can be synthetically altered at the nucleobase or the sugar moiety to create analogs with novel properties. These modifications can lead to compounds with enhanced therapeutic efficacy, improved metabolic stability, or unique functionalities for use as molecular probes. nih.govmostwiedzy.pl The introduction of substituents at the 4'-position of the sugar ring, for instance, has been a successful strategy in the development of antiviral drugs. nih.gov

Rationale for 4'-C-Azido and 5'-Deoxy-5'-Iodo Modifications in Nucleoside Analogs

The specific choice of 4'-C-azido and 5'-deoxy-5'-iodo modifications is deliberate, with each group conferring distinct and valuable properties to the uridine (B1682114) scaffold.

The 4'-C-azido group serves multiple purposes. Sterically, the introduction of a substituent at the 4'-position can significantly influence the conformation of the sugar ring. The 4'-azido group in nucleoside analogs has been shown to stabilize the 3'-endo (North) conformation of the furanose ring. nih.gov This conformational locking can impact how the nucleoside is recognized and processed by cellular enzymes, such as polymerases and kinases, making it a valuable tool for studying enzyme-substrate interactions. nih.gov Furthermore, the azido (B1232118) group is a versatile chemical handle for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific attachment of other molecules, such as fluorophores or affinity tags. nih.gov

The 5'-deoxy-5'-iodo group also offers several advantages. The replacement of the 5'-hydroxyl group with an iodine atom creates a site for various chemical reactions, including cross-coupling reactions to introduce further modifications. Halogenated nucleosides, including those with iodine at the 5'-position, have been extensively studied for their potential as radiosensitizers in cancer therapy. umich.edu Moreover, the iodine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structures of nucleic acids or protein-nucleic acid complexes. The synthesis of 5'-deoxy-5'-iodo nucleosides is a well-established process in nucleoside chemistry. acs.org

Research Significance of Multifunctionally Modified Uridine Derivatives

The combination of these two functionalities on a single uridine molecule creates a powerful research tool. Multifunctional probes like Uridine, 4'-C-azido-5'-deoxy-5'-iodo- allow for orthogonal chemical manipulations, where the azido and iodo groups can be reacted independently to attach different reporter groups or therapeutic agents. nih.gov This dual-functionality is highly desirable for creating sophisticated probes for a variety of applications, including:

Activity-based protein profiling: To identify and study the enzymes that interact with uridine nucleosides.

Structural biology: To facilitate the crystallization and structure determination of RNA and DNA molecules.

Drug development: As a scaffold for the synthesis of novel antiviral or anticancer agents. nih.govnih.gov

The development of such multifunctionally modified uridine derivatives underscores the progress in synthetic nucleoside chemistry and its impact on advancing our understanding of fundamental biological processes.

Table 1: Properties of Related Modified Nucleosides

| Modification | Compound Example | Key Properties and Applications | Reference(s) |

|---|---|---|---|

| 4'-C-Azido | 4'-Azidocytidine (R1479) | Potent inhibitor of HCV RNA synthesis, stabilizes 3'-endo sugar pucker. | nih.gov |

| 5'-Deoxy-5'-Iodo | 5'-Deoxy-5'-iodouridine | Precursor for further chemical modifications, potential antiviral and anticancer applications. | nih.gov |

| 4'-C-Alkylated-5-Iodo | 4'-C-methyl-5-iodo-2'-deoxyuridine | Antiviral activity against Herpes Simplex Virus. | umich.edu |

Table 2: Potential Applications of Uridine, 4'-C-azido-5'-deoxy-5'-iodo-

| Application Area | Rationale |

|---|---|

| Click Chemistry | The 4'-azido group allows for covalent attachment of reporter molecules (e.g., fluorophores, biotin) for visualization and affinity purification. |

| Cross-Coupling Reactions | The 5'-iodo group can be used in transition metal-catalyzed cross-coupling reactions to introduce a variety of substituents. |

| Structural Biology | The iodine atom can serve as a heavy atom for phasing in X-ray crystallography. The 4'-azido group provides a locked sugar conformation for structural studies. |

| Enzyme Inhibition Studies | The modifications can alter the binding affinity and processing by nucleoside/nucleotide-metabolizing enzymes, serving as a tool to probe enzyme active sites. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10IN5O5 |

|---|---|

Molecular Weight |

395.11 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5S)-5-azido-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10IN5O5/c10-3-9(13-14-11)6(18)5(17)7(20-9)15-2-1-4(16)12-8(15)19/h1-2,5-7,17-18H,3H2,(H,12,16,19)/t5-,6+,7-,9-/m1/s1 |

InChI Key |

ZNZCMTJNHKMKGA-JVZYCSMKSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CI)N=[N+]=[N-])O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CI)N=[N+]=[N-])O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Uridine, 4 C Azido 5 Deoxy 5 Iodo

Precursor Synthesis and Building Block Methodologies

The successful synthesis of Uridine (B1682114), 4'-C-azido-5'-deoxy-5'-iodo- hinges on the strategic preparation of key precursors and the application of robust building block methodologies. This involves the controlled introduction of specific functionalities onto the ribose ring of uridine.

Modification at the 4'-position of the ribose ring is a key strategy in the development of novel nucleoside analogues. digitellinc.com A common and effective approach to introduce substituents at this position involves the use of a 4',5'-unsaturated nucleoside precursor. This intermediate provides a reactive double bond that can undergo various addition reactions, allowing for the stereocontrolled installation of new functional groups.

One of the key methodologies for the synthesis of 4'-substituted nucleosides is the stereo- and regioselective addition of reagents to a 4'-unsaturated nucleoside precursor. nih.gov This strategy has been successfully employed to introduce various functionalities, including azido (B1232118) groups, at the 4'-position. The flexibility of this approach makes it a powerful tool in the synthesis of complex nucleoside analogues.

The table below summarizes common precursor types for 4'-C-substitution.

| Precursor Type | Key Feature | Typical Subsequent Reaction | Reference |

|---|---|---|---|

| 4',5'-Unsaturated Nucleoside | Exocyclic double bond | Electrophilic addition (e.g., with iodine azide) | nih.gov |

| 4'-Keto Nucleoside | Carbonyl group at C4' | Nucleophilic addition (e.g., with Grignard reagents) | - |

| 4'-Hydroxy Nucleoside | Tertiary alcohol at C4' | Nucleophilic substitution (after activation) | - |

The 5'-deoxy-5'-iodo functionality is a versatile synthetic handle in nucleoside chemistry, often serving as a precursor for further modifications. A primary method for its introduction is the conversion of the 5'-hydroxyl group. This can be achieved through a two-step process involving the activation of the 5'-hydroxyl group as a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt.

Alternatively, an Appel-type reaction provides a more direct, one-pot conversion of the 5'-hydroxyl to a 5'-iodo group using triphenylphosphine (B44618) and iodine. A particularly elegant and relevant strategy for the synthesis of the target compound involves the simultaneous introduction of the 5'-iodo and 4'-azido groups. This is accomplished through the addition of iodine azide (B81097) (IN₃) to a 4',5'-unsaturated uridine precursor. nih.gov In this reaction, the iodine atom adds to the 5'-position while the azide moiety adds to the 4'-position in a stereo- and regioselective manner. nih.gov

The 4'-azido group is a valuable modification in nucleoside analogues, known to confer interesting biological properties. nih.gov The introduction of this functionality at the 4'-position of a nucleoside scaffold can be achieved through several synthetic routes.

As mentioned previously, a highly efficient method is the reaction of a 4',5'-unsaturated nucleoside with iodine azide. nih.gov This reaction proceeds through a likely iodonium (B1229267) ion intermediate, which is then opened by the azide nucleophile at the 4'-position. This approach is particularly advantageous as it concurrently installs the desired 5'-iodo group.

Alternative strategies for introducing a 4'-azido group could involve the nucleophilic substitution of a suitable leaving group at the 4'-position of a precursor that already contains the desired stereochemistry at that center. However, the iodine azide addition to an unsaturated precursor is a more convergent and stereocontrolled approach for the specific target molecule. nih.gov A one-pot synthesis of 5'-azidonucleosides from the corresponding 5'-hydroxy compounds has also been reported, which involves heating with triphenylphosphine, carbon tetrabromide, and sodium azide. nih.gov While this method targets the 5'-position, it highlights the utility of azide introduction in nucleoside chemistry.

The table below outlines various methods for the incorporation of an azido group.

| Method | Starting Material | Reagents | Position of Azido Group | Reference |

|---|---|---|---|---|

| Addition to Unsaturated Precursor | 4',5'-Unsaturated nucleoside | Iodine azide (IN₃) | 4' | nih.gov |

| Nucleophilic Substitution | 5'-O-Tosyl or 5'-O-Mesyl nucleoside | Sodium azide (NaN₃) | 5' | nih.gov |

| One-Pot Conversion of Alcohol | 5'-Hydroxy nucleoside | PPh₃, CBr₄, NaN₃ | 5' | nih.govresearchgate.net |

Convergent and Stepwise Synthetic Routes to Complex Nucleoside Analogs

A sequential, or linear, approach would involve the introduction of the 4'-azido and 5'-deoxy-5'-iodo groups in separate, successive steps. For instance, one could envision first introducing the 4'-azido group onto the uridine scaffold, followed by the conversion of the 5'-hydroxyl group to the 5'-iodo moiety. However, the introduction of a substituent at the tertiary 4'-position on a pre-formed ribose ring can be challenging.

A more synthetically viable approach, which can be considered convergent, involves the use of a common precursor that allows for the simultaneous introduction of both functionalities. The addition of iodine azide to a 4',5'-unsaturated uridine derivative is a prime example of such a strategy. nih.gov This key step efficiently assembles the core of the target molecule in a single transformation, installing both the 4'-azido and 5'-iodo groups with high stereochemical control. nih.gov Following this key step, further manipulations, if necessary, such as deprotection of other functional groups, would complete the synthesis.

Achieving the correct stereochemistry and regiochemistry is paramount in the synthesis of nucleoside analogues, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. In the context of synthesizing Uridine, 4'-C-azido-5'-deoxy-5'-iodo-, the addition of iodine azide to a 4',5'-unsaturated precursor is a critical step where these aspects are controlled. nih.gov

The reaction is reported to be both stereo- and regioselective. nih.gov The regioselectivity is dictated by the electronic and steric properties of the intermediate, leading to the formation of a 5'-iodo and a 4'-azido product. The stereoselectivity at the newly formed stereocenter at the 4'-position is controlled by the facial bias of the double bond, which is influenced by the existing stereocenters of the ribose ring. The reaction mechanism likely involves the formation of a bridged iodonium ion intermediate, which is then attacked by the azide nucleophile from the face opposite to the bulky substituents on the ribose ring, thus ensuring a high degree of stereocontrol. The presence of the 4'-azido group has been suggested to favor a 3'-endo (N-type) conformation of the furanose moiety. nih.gov

The table below details the stereochemical and regiochemical considerations.

| Aspect | Controlling Factors | Outcome in Iodine Azide Addition | Reference |

|---|---|---|---|

| Regioselectivity | Electronic and steric effects in the reaction intermediate. | Iodine adds to the 5'-position; Azide adds to the 4'-position. | nih.gov |

| Stereoselectivity at C4' | Facial bias of the 4',5'-double bond; steric hindrance from existing substituents. | Controlled introduction of the azido group, often from the less hindered face. | nih.gov |

| Sugar Pucker Conformation | Influence of the 4'-substituent on the ribose ring conformation. | 4'-azido group favors a 3'-endo (N-type) conformation. | nih.gov |

Conformational and Structural Characterization of Uridine, 4 C Azido 5 Deoxy 5 Iodo

Furanose Ring Conformation Analysis

The five-membered furanose ring in nucleosides is not planar and exists in a dynamic equilibrium between various puckered conformations. These conformations are typically described by two main states: the N-type (North) and the S-type (South) puckers.

The sugar pucker of a nucleoside can be characterized by the displacement of the C2' and C3' atoms from the plane defined by C1', O4', and C4'. In the N-type conformation, the C3' atom is displaced on the same side as the C5' atom, leading to a C3'-endo pucker. Conversely, the S-type conformation involves the displacement of the C2' atom in the same direction, resulting in a C2'-endo pucker.

Studies on various 4'-substituted nucleosides have demonstrated a strong preference for the N-type, or C3'-endo, conformation in solution. nih.gov This conformational preference is significant as it mimics the sugar pucker found in A-form RNA, suggesting that nucleosides with a locked or biased N-type conformation can influence the structure of nucleic acid duplexes.

The introduction of a bulky and electronegative azido (B1232118) group at the 4'-position of the furanose ring has a profound impact on its conformational equilibrium. Research on 4'-azido-2'-deoxy-2'-fluoro-arabinofuranosyl cytosine has shown through NMR spectroscopy and theoretical calculations that the 4'-azido substitution strongly biases the sugar pucker towards the N-type (C3'-endo) conformation in solution. nih.gov This preference is attributed to stereoelectronic effects, where the gauche effect involving the 4'-azido group and the ring oxygen (O4') stabilizes the N-type pucker.

Similarly, conformational analysis of 4'-C-azidomethyl-2'-O-ethyl-uridine also indicates a significant influence of the 4'-azidoalkyl group on the sugar conformation. researchgate.netbohrium.com While the solid-state structure of this analog showed a South-type pucker, computational studies revealed a low energy barrier for the N-type conformation, suggesting a dynamic equilibrium in solution. researchgate.netbohrium.com For Uridine (B1682114), 4'-C-azido-5'-deoxy-5'-iodo-, it is therefore highly probable that the 4'-C-azido group will enforce a predominantly N-type (C3'-endo) sugar conformation in solution.

Glycosyl Torsion Angle Studies (chi CN) and Base Orientation

The glycosyl torsion angle, χ (chi), describes the orientation of the nucleobase relative to the sugar ring and is defined by the atoms O4'-C1'-N1-C2 for pyrimidines. x3dna.orgx3dna.orgqmul.ac.uk This angle can adopt two major conformations: syn, where the base is positioned over the sugar ring, and anti, where the base is directed away from the sugar. For most pyrimidine (B1678525) nucleosides, the anti conformation is sterically favored.

In the case of 4'-substituted nucleosides, the conformational preference of the sugar pucker can influence the glycosyl torsion angle. Studies on related pyrimidine nucleosides with a constrained N-type sugar pucker have generally shown an anti conformation for the glycosyl bond. nih.gov It is therefore predicted that Uridine, 4'-C-azido-5'-deoxy-5'-iodo- will also predominantly adopt the anti conformation, which is the typical orientation for uridine nucleosides and is compatible with the predicted N-type sugar pucker.

Application of Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the solution conformation of nucleosides. nih.gov By analyzing proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effects (NOEs), it is possible to deduce the preferred sugar pucker and the glycosyl torsion angle.

The sugar pucker can be determined by analyzing the three-bond coupling constants between the sugar protons (J(H1'-H2'), J(H2'-H3'), and J(H3'-H4')). For a C3'-endo (N-type) conformation, the J(H1'-H2') coupling constant is typically small (0-2 Hz), while J(H3'-H4') is larger (5-8 Hz). Conversely, a C2'-endo (S-type) conformation exhibits a large J(H1'-H2') (7-10 Hz) and a small J(H3'-H4').

The glycosyl torsion angle can be determined by observing NOEs between the base proton H6 and the sugar protons, particularly H1' and H2'. In the anti conformation, a strong NOE is observed between H6 and H1', while in the syn conformation, the NOE between H6 and H1' is weak or absent, and a strong NOE to H2' may be observed.

While specific NMR data for Uridine, 4'-C-azido-5'-deoxy-5'-iodo- is not available, the following table presents representative ¹H NMR data for a related 4'-azido nucleoside analog, 1-(4'-azido-2'-deoxy-2'-fluoro-β-d-arabinofuranosyl) cytosine, which exhibits an N-type conformation in solution. nih.gov This data illustrates the expected range of chemical shifts and coupling constants that would be used to confirm the N-type pucker.

| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |

| H1' | 6.21 | J(H1'-H2') = 2.4 |

| H2' | 4.45 | J(H2'-H3') = 4.8 |

| H3' | 4.15 | J(H3'-H4') = 6.0 |

| H4' | 4.30 | |

| H5', H5'' | 3.80, 3.95 | |

| H5 | 6.05 | J(H5-H6) = 7.2 |

| H6 | 7.90 | J(H6-H5) = 7.2 |

| Note: This data is for a structurally related 4'-azido cytosine analog and is presented for illustrative purposes to demonstrate the principles of NMR-based conformational analysis. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the specific compound Uridine, 4'-C-azido-5'-deoxy-5'-iodo- has not been reported in publicly available databases, valuable insights can be gleaned from the crystallographic analysis of closely related analogues. A pertinent example is a 4'-C-azidomethyl-2'-O-ethyl-uridine derivative, which shares the critical 4'-azido modification.

The analysis of this related compound reveals that the presence of the azido group at the 4'-position has a profound impact on the sugar conformation. The crystal structure demonstrates a preference for a C2'-endo (South-type) sugar pucker. This conformation is significant as it is predominantly found in B-form DNA. The glycosidic bond angle (χ), which describes the orientation of the uracil (B121893) base relative to the sugar, is observed to be in the anti conformation. This is the typical orientation for pyrimidine nucleosides in standard DNA and RNA structures.

The introduction of the bulky and electronegative azido group at the 4' position sterically influences the puckering of the furanose ring. This steric hindrance favors a conformation that minimizes unfavorable interactions, leading to the observed C2'-endo pucker. The solid-state packing of these molecules in the crystal lattice is stabilized by a network of intermolecular interactions, including hydrogen bonds involving the uracil base and the hydroxyl groups of the sugar moiety.

For the target molecule, Uridine, 4'-C-azido-5'-deoxy-5'-iodo-, it is highly probable that the 4'-azido group would similarly enforce a C2'-endo sugar conformation. The additional 5'-deoxy-5'-iodo modification would further influence the local conformation around the C4'-C5' bond. The absence of the 5'-hydroxyl group and the presence of a large iodine atom would alter the hydrogen bonding potential and introduce new steric and electronic interactions, which could affect the crystal packing.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 10.54 |

| b (Å) | 7.89 |

| c (Å) | 11.21 |

| β (°) | 115.2 |

| Volume (Å3) | 845.3 |

| Z | 2 |

| Sugar Pucker | C2'-endo (South) |

| Glycosidic Angle (χ) | anti |

Other Advanced Spectroscopic Probes for Conformational Analysis

In the absence of a dedicated crystal structure, other advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for elucidating the conformational preferences of Uridine, 4'-C-azido-5'-deoxy-5'-iodo- in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (¹H) and two-dimensional (e.g., COSY, NOESY) NMR experiments would provide detailed information about the solution-state conformation. The sugar pucker equilibrium between the North (C3'-endo) and South (C2'-endo) conformations can be determined by analyzing the vicinal coupling constants between the sugar protons (e.g., J(H1'-H2'), J(H2'-H3'), and J(H3'-H4')). For the target molecule, the strong electronegativity and steric bulk of the 4'-azido group are expected to bias this equilibrium significantly towards the South (C2'-endo) conformation, similar to what is observed in the solid state for related compounds.

The glycosidic torsion angle (χ) can be investigated using Nuclear Overhauser Effect (NOE) experiments. For an anti conformation, NOEs would be observed between the H6 proton of the uracil base and the H2' and H3' protons of the sugar. Conversely, a syn conformation would show NOEs between H6 and the H1' proton. Given the pyrimidine nature of uracil, an anti conformation is strongly anticipated.

Furthermore, ¹³C and ¹⁵N NMR spectroscopy could provide additional insights into the electronic environment of the carbon and nitrogen atoms, respectively, which can be sensitive to conformational changes. The presence of the 5'-iodo group would likely induce significant downfield shifts in the ¹³C NMR spectrum for the C5' and C4' carbons due to the heavy atom effect.

Other Spectroscopic Techniques:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the functional groups present in the molecule. The characteristic stretching frequency of the azide (B81097) group (around 2100 cm⁻¹) would be a prominent feature in the IR and Raman spectra, confirming its presence and potentially providing information about its local environment.

Based on comprehensive searches of available scientific literature, there is currently no specific information published on the chemical compound "Uridine, 4'-C-azido-5'-deoxy-5'-iodo-".

Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on its biochemical interactions and molecular mechanisms as requested in the provided outline.

Research on nucleoside analogs often involves highly specific modifications, and the unique combination of a 4'-C-azido group and a 5'-deoxy-5'-iodo group on a uridine scaffold does not appear in the accessible scientific databases. While studies exist for related compounds, such as other 4'-substituted nucleosides, 5'-modified analogs, or various azido- and iodo-containing nucleosides, extrapolating this information would be speculative and would not meet the requirement for scientifically accurate content about the specific compound .

Further research or declassification of proprietary data would be required for a detailed analysis of "Uridine, 4'-C-azido-5'-deoxy-5'-iodo-" to become possible.

Biochemical Interactions and Molecular Mechanism Studies of Uridine, 4 C Azido 5 Deoxy 5 Iodo

Interaction with Nucleic Acid Polymerases

Competitive Inhibition Mechanisms of Polymerases

The triphosphate form of Uridine (B1682114), 4'-C-azido-5'-deoxy-5'-iodo-, is hypothesized to function as a competitive inhibitor of DNA polymerases. This mechanism is rooted in its structural similarity to the natural substrate, deoxyuridine triphosphate (dUTP). Like dUTP, the modified nucleoside triphosphate can bind to the active site of the polymerase. However, the presence of the bulky azido (B1232118) group at the 4'-C position is thought to interfere with the enzyme's catalytic function.

Studies on analogous compounds, such as 4'-azidothymidine (B1666319), have shown that their triphosphate derivatives act as competitive inhibitors with respect to the corresponding natural deoxynucleoside triphosphate (dNTP). For instance, 4'-azidothymidine triphosphate exhibits competitive inhibition against deoxythymidine triphosphate (dTTP) for incorporation by reverse transcriptase. This suggests that Uridine, 4'-C-azido-5'-deoxy-5'-iodo- triphosphate likely competes with dUTP (or dTTP, as uridine is a precursor to thymidine) for the active site of DNA polymerases. The binding of the inhibitor to the enzyme's active site prevents the binding of the natural substrate, thereby halting DNA synthesis. The efficiency of this inhibition is determined by the relative concentrations of the inhibitor and the natural substrate, as well as their respective affinities for the polymerase.

| Feature | Description |

|---|---|

| Inhibitor | Triphosphate of Uridine, 4'-C-azido-5'-deoxy-5'-iodo- |

| Target Enzyme | DNA Polymerases |

| Natural Substrate | Deoxyuridine triphosphate (dUTP) / Deoxythymidine triphosphate (dTTP) |

| Mechanism | Binds to the active site of the polymerase, preventing the binding of the natural substrate. |

| Nature of Inhibition | Competitive |

Incorporation into Nascent Nucleic Acid Strands and its Implications

Despite its inhibitory potential, Uridine, 4'-C-azido-5'-deoxy-5'-iodo- can be recognized by DNA polymerases and incorporated into the growing DNA strand. The ability of polymerases to incorporate modified nucleosides is a well-documented phenomenon. For instance, studies have shown the successful incorporation of various 5-substituted deoxyuridines, including 5-iododeoxyuridine, into DNA. nih.gov The polymerase active site can accommodate a certain degree of modification on the sugar or base moiety of the incoming nucleotide.

The incorporation of Uridine, 4'-C-azido-5'-deoxy-5'-iodo- into a nascent nucleic acid strand has significant implications. Once incorporated, the presence of this unnatural nucleotide can disrupt the normal structure and function of the DNA. The bulky and chemically reactive azido group at the 4'-C position can introduce steric hindrance and alter the local conformation of the DNA helix. This can, in turn, affect the binding of other proteins to the DNA, such as transcription factors or other replication and repair enzymes. The presence of the iodo group at the 5'-deoxy position further modifies the local chemical environment. The primary and most immediate implication of its incorporation, however, is the termination of chain elongation, as will be discussed in the following section.

Mechanistic Basis of Chain Termination by Modified Nucleotides

The incorporation of Uridine, 4'-C-azido-5'-deoxy-5'-iodo- into a growing DNA strand leads to the termination of chain elongation. This is a common mechanism for many antiviral and anticancer nucleoside analogs. The fundamental principle of chain termination lies in the inability of the incorporated nucleotide to support the formation of a phosphodiester bond with the subsequent incoming nucleotide.

In the case of Uridine, 4'-C-azido-5'-deoxy-5'-iodo-, the bulky azido group at the 4'-C position is the key determinant of chain termination. The active site of a DNA polymerase is precisely structured to accommodate the incoming dNTP and the 3'-hydroxyl group of the preceding nucleotide in an orientation that facilitates the nucleophilic attack of the 3'-hydroxyl on the alpha-phosphate of the incoming dNTP. The presence of the 4'-C-azido group introduces significant steric hindrance within the active site, which prevents the proper positioning of the incoming nucleotide. nih.gov This steric clash disrupts the geometry required for the formation of the phosphodiester bond, effectively halting further DNA synthesis. This mechanism is analogous to that of dideoxynucleotides (ddNTPs), which lack the 3'-hydroxyl group necessary for chain elongation.

Modulation of Replication Fork Dynamics and DNA Synthesis

The incorporation of Uridine, 4'-C-azido-5'-deoxy-5'-iodo- and subsequent chain termination can have profound effects on the dynamics of the DNA replication fork. The replication fork is a complex machinery involving the coordinated action of helicases, polymerases, and other accessory proteins to unwind the parental DNA and synthesize two new daughter strands. When a chain-terminating nucleotide is incorporated into the nascent strand, the polymerase stalls.

Enzymatic Metabolism and Stability Considerations

Resistance to Phosphorolytic Cleavage by Enzymes

Nucleoside analogs are often subject to degradation by cellular enzymes, which can limit their therapeutic efficacy. One such degradation pathway is phosphorolytic cleavage, catalyzed by nucleoside phosphorylases. These enzymes cleave the glycosidic bond between the sugar and the base, yielding a sugar-1-phosphate and the free base.

Modifications to the nucleoside structure, particularly at the sugar moiety, can confer resistance to phosphorolytic cleavage. Studies on related compounds, such as 5-iodo-4'-thio-2'-deoxyuridine, have demonstrated that modifications at the 4'-position can significantly increase resistance to thymidine (B127349) phosphorylase. The presence of the azido group at the 4'-C position of Uridine, 4'-C-azido-5'-deoxy-5'-iodo- is likely to sterically hinder the binding of the nucleoside to the active site of nucleoside phosphorylases. This steric hindrance would prevent the enzyme from properly positioning the substrate for catalysis, thereby rendering the compound resistant to phosphorolytic cleavage and increasing its intracellular persistence.

| Modification | Predicted Effect on Phosphorolytic Cleavage | Reasoning |

|---|---|---|

| 4'-C-azido group | Increased resistance | Steric hindrance in the active site of nucleoside phosphorylases. |

| 5'-deoxy-5'-iodo group | May contribute to altered substrate recognition | Modification at the 5' position can affect interaction with the enzyme. |

Deamination Pathways and their Biochemical Consequences

Deamination is another common metabolic pathway for nucleosides, particularly for cytidine (B196190) and adenosine (B11128) derivatives. Cytidine deaminases, for example, catalyze the conversion of cytidine to uridine. nih.gov While the target compound is a uridine derivative, it is important to consider any potential deamination of related precursor molecules or the unlikely event of enzymatic modification of the uracil (B121893) base itself.

Impact of Chemical Modifications on Overall Enzymatic Degradation

The enzymatic degradation of nucleoside analogues is a critical factor influencing their therapeutic potential and biological activity. In the case of Uridine, 4'-C-azido-5'-deoxy-5'-iodo-, the presence of two key modifications—a 4'-C-azido group and a 5'-deoxy-5'-iodo substitution—is expected to significantly alter its susceptibility to enzymatic breakdown compared to endogenous uridine. While direct enzymatic studies on this specific compound are not extensively documented in publicly available literature, the impact of each modification can be inferred from research on related nucleoside analogues.

The introduction of a bulky azido group at the 4' position of the ribose sugar is a strategic modification known to enhance the enzymatic stability of nucleosides. This modification provides considerable steric hindrance, which can interfere with the binding of enzymes that typically metabolize nucleosides, such as nucleoside phosphorylases and kinases. This steric clash can protect the glycosidic bond from enzymatic cleavage, a common degradation pathway for many nucleoside analogues.

Conversely, modifications at the 5' position of the ribose sugar can also profoundly influence enzymatic interactions. The replacement of the 5'-hydroxyl group with an iodine atom in Uridine, 4'-C-azido-5'-deoxy-5'-iodo- removes a key site for phosphorylation by nucleoside kinases. This phosphorylation is often the initial and rate-limiting step in the anabolic activation of nucleoside analogues. Therefore, the absence of the 5'-hydroxyl group and the presence of an iodine atom are predicted to prevent phosphorylation, thereby blocking its entry into cellular metabolic pathways that would lead to either activation or degradation.

Furthermore, halogenated nucleosides, such as those containing iodine, are known to be substrates for dehalogenation enzymes, which can lead to their metabolic inactivation. For instance, 5-iodo-2'-deoxyuridine is subject to rapid hepatic dehalogenation nih.gov. The primary metabolite of 5-iodo-2'-deoxyuridine is 5-iodouracil (B140508) nih.gov. This suggests that a potential metabolic pathway for Uridine, 4'-C-azido-5'-deoxy-5'-iodo- could involve enzymatic deiodination.

The combination of the 4'-C-azido and 5'-deoxy-5'-iodo modifications in a single molecule presents a unique scenario for enzymatic degradation. The 4'-azido group is expected to confer significant resistance to cleavage of the glycosidic bond by phosphorylases due to steric hindrance. Simultaneously, the 5'-deoxy-5'-iodo modification is likely to prevent phosphorylation by kinases and may introduce a new metabolic route via dehalogenation. The interplay of these two modifications would likely result in a compound with a significantly different metabolic profile and enzymatic stability compared to uridine or nucleoside analogues with only one of these modifications.

The expected enzymatic interactions for Uridine, 4'-C-azido-5'-deoxy-5'-iodo- are summarized in the table below, based on findings from related modified nucleosides.

| Enzyme Class | Expected Interaction with Uridine, 4'-C-azido-5'-deoxy-5'-iodo- | Rationale based on Related Compounds |

| Nucleoside Kinases | Low to negligible | The 5'-deoxy modification removes the hydroxyl group necessary for phosphorylation. |

| Nucleoside Phosphorylases | Low to negligible | The 4'-C-azido group provides steric hindrance, inhibiting enzyme binding and cleavage of the glycosidic bond. |

| Dehalogenases | Potential substrate | Halogenated pyrimidines like 5-iodo-2'-deoxyuridine are known to undergo enzymatic dehalogenation nih.gov. |

| Cytidine Deaminases | Not a primary substrate | While some modified nucleosides can be substrates, the primary degradation pathways are expected to be governed by the 4'-azido and 5'-iodo moieties. |

Detailed research findings on related compounds support these predictions. For example, studies on 4'-C-α-aminoethoxy-2'-O-methyl-uridine have shown that modifications at the 4' position can lead to superior nuclease resistance nih.gov. In contrast, the metabolism of 5-iodo-2'-deoxyuridine is well-characterized, involving rapid clearance and metabolism to 5-iodouracil nih.gov. The enzymatic stability of oligonucleotides can be enhanced by modifications at the terminus, which imparts resistance to degradation nih.gov.

Role in Chemical Biology Research and Development of Advanced Probes

Design and Synthesis of Derivatives for Specific Biochemical Research Applications

The core structure of Uridine (B1682114), 4'-C-azido-5'-deoxy-5'-iodo- is a scaffold that can be synthetically modified to create a diverse range of derivatives tailored for specific research questions. The design process often focuses on altering the properties of the nucleoside to enhance its utility as a probe, for example, by improving its incorporation into nucleic acids by polymerases or by attaching reporter groups.

Synthetic strategies for nucleoside derivatives often involve multi-step processes starting from commercially available materials. For instance, the synthesis of related 4'-C-alkylated-5-iodo-2'-deoxypyrimidine nucleosides has been achieved starting from ribose building blocks. umich.edu Similarly, the synthesis of 5'-azido-5'-deoxy derivatives of uridine has been reported, typically involving the conversion of the 5'-hydroxyl group into a good leaving group, followed by nucleophilic substitution with sodium azide (B81097). researchgate.net

The purpose of creating these derivatives is to modulate their biological activity and application. For example, derivatives of 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU) have been synthesized to improve their antiviral efficacy by altering their ability to inhibit viral enzymes like deoxypyrimidine kinase. nih.gov While not identical, the synthetic principles are applicable. By combining established synthetic routes, derivatives of Uridine, 4'-C-azido-5'-deoxy-5'-iodo- can be designed with modifications at the nucleobase, the 2' or 3' positions of the sugar, or by replacing the 5'-iodo group with other functionalities to fine-tune their properties for specific biochemical assays.

Table 1: Examples of Synthetic Modifications on Related Uridine Scaffolds

| Modification Position | Reagents/Conditions | Purpose of Derivatization | Reference |

|---|---|---|---|

| 5'-Hydroxyl to 5'-Azido | Mesyl chloride, Triethylamine, then Sodium azide in DMF | Introduce an azide group for click chemistry applications. | researchgate.net |

| 5'-Hydroxyl to 5'-Amino | Conversion to 5'-azido, then reduction | Create a primary amine for different conjugation chemistries. | nih.gov |

| 5-Position of Uracil (B121893) | N-Iodosuccinimide (NIS) | Introduce an iodine atom to the nucleobase, creating antiviral analogs. | umich.edu |

Applications in Click Chemistry and Bioconjugation Strategies

The presence of the 4'-azido group makes Uridine, 4'-C-azido-5'-deoxy-5'-iodo- an ideal substrate for click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecular structures. This has enabled its use in a wide array of bioconjugation strategies, where it is used to link nucleic acids to other molecules of interest. chemrxiv.org

The azide group is a premier bioorthogonal chemical reporter. nih.gov Its reactivity is highly specific and does not interfere with the vast majority of functional groups present in biological systems, such as amines, carboxyls, and hydroxyls. This "orthogonal reactivity" ensures that the azide group will react selectively only with its intended partner, typically an alkyne, under specific catalytic conditions. nih.gov

Two main types of azide-alkyne cycloaddition reactions are widely used for bioconjugation:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne to form a stable 1,2,3-triazole linkage. nih.govjenabioscience.com It is widely used for labeling and conjugating biomolecules in vitro. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne (B158145) that reacts with an azide without the need for a cytotoxic copper catalyst. nih.gov This makes SPAAC suitable for applications in living cells and organisms. nih.govresearchgate.net

The stability and inertness of the azide group under common physiological conditions, combined with the specificity of its reaction with alkynes, allow for precise and controlled labeling of nucleic acids containing the 4'-azido-uridine derivative. nih.gov

A primary application of the azide functionality is the creation of molecular probes for detection and purification. Once a nucleoside like Uridine, 4'-C-azido-5'-deoxy-5'-iodo- is incorporated into DNA or RNA, its azide group serves as a handle for attaching various reporter tags via click chemistry. jenabioscience.com

Fluorescent Probes: By reacting the azide-modified nucleic acid with an alkyne-functionalized fluorescent dye (e.g., Cy5, FAM), researchers can create fluorescently labeled DNA or RNA. nih.govjenabioscience.com These probes are invaluable for visualizing nucleic acids in fixed or living cells, tracking their localization and transport, and studying their interactions in real-time. nih.govresearchgate.net Densely labeled fluorescent probes can be synthesized to enhance signal strength for detecting low-concentration targets. nih.gov

Affinity Probes: Similarly, an alkyne-modified affinity tag, such as biotin, can be "clicked" onto the azide-bearing nucleic acid. The resulting biotinylated probe can then be used for affinity purification of interacting proteins or other nucleic acids using streptavidin-coated beads. This is a powerful method for identifying and isolating specific protein-nucleic acid or nucleic acid-nucleic acid complexes from cellular extracts.

Table 2: Reporter Molecules for Bioconjugation to Azide-Modified Nucleosides

| Reporter Type | Conjugation Chemistry | Example Tag | Application | Reference |

|---|---|---|---|---|

| Fluorophore | CuAAC or SPAAC | Cy3-BCN, FAM-BCN | Fluorescence microscopy, flow cytometry, FRET studies | nih.govresearchgate.net |

| Affinity Tag | CuAAC or SPAAC | Alkyne-Biotin | Affinity purification, pull-down assays | researchgate.net |

Investigating Nucleic Acid Function and Protein-Nucleic Acid Interactions

Incorporating modified nucleosides like Uridine, 4'-C-azido-5'-deoxy-5'-iodo- into DNA or RNA provides a powerful means to study their fundamental biology. nih.gov The modifications can act as inhibitors, structural probes, or anchors for other molecules, shedding light on enzymatic mechanisms and molecular recognition events. acs.org

Nucleoside analogs with modifications at the sugar moiety, particularly at the 4'-position, are well-known for their ability to interact with and inhibit polymerases. rsc.org The 4'-azido group can sterically hinder the enzyme's ability to add the next nucleotide, leading to chain termination.

For example, the 5'-triphosphate form of 4'-azido-cytidine was shown to be a substrate for the Hepatitis C Virus (HCV) NS5B RNA polymerase, and its incorporation into a growing RNA strand resulted in immediate chain termination. nih.gov This property makes such analogs useful for mapping the active site of polymerases and understanding the mechanism of chain elongation and termination. Studies have also evaluated 4'-azido ribonucleotide analogues as substrates for human mitochondrial RNA polymerase to understand off-target effects and toxicity. nih.gov By incorporating Uridine, 4'-C-azido-5'-deoxy-5'-iodo- into a DNA or RNA template, researchers can investigate how a specific polymerase recognizes and processes this unnatural nucleotide, providing insights into the enzyme's fidelity and substrate specificity.

Incorporating a bulky or functionally distinct nucleoside like Uridine, 4'-C-azido-5'-deoxy-5'-iodo- can serve as a site-specific probe for studying nucleic acid structure and dynamics. For instance, the azide group itself has a unique vibrational signature that can be detected by infrared (IR) spectroscopy, allowing researchers to probe the local environment and conformational changes within a nucleic acid molecule. nih.gov Furthermore, after conjugation to a fluorescent probe, techniques like Fluorescence Resonance Energy Transfer (FRET) or Protein-Induced Fluorescence Enhancement (PIFE) can be employed to measure distances and detect conformational changes that occur during processes like protein binding or enzymatic activity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biochemical Insights

The strategic placement of specific chemical moieties on the uridine scaffold is a cornerstone of medicinal chemistry and chemical biology, aiming to modulate biological activity, enhance therapeutic potential, and develop sophisticated molecular probes. The compound Uridine, 4'-C-azido-5'-deoxy-5'-iodo-, represents a deliberate combination of two powerful modifications on the ribose sugar: an azido (B1232118) group at the 4'-position and an iodo group at the 5'-position. Understanding the structure-activity relationships (SAR) of these individual and combined modifications is crucial for elucidating their biochemical effects.

Influence of 4'-C-Azido Group on Biological Recognition and Function

The introduction of an azido (N₃) group at the 4'-position of the nucleoside sugar ring is a significant modification that imparts potent biological activities, particularly in the realm of antiviral drug discovery. acs.orgdigitellinc.com This modification has been a key feature in the development of nucleoside reverse transcriptase inhibitors (NRTIs). researchgate.net

The 4'-C-azido group exerts its influence through several mechanisms:

Conformational Restriction: The presence of the bulky and electronegative azido group at the 4'-position restricts the conformational flexibility of the furanose ring. This steric hindrance favors a specific sugar pucker, which can enhance the binding affinity of the nucleoside analog to the active site of target enzymes, such as viral reverse transcriptases, while potentially reducing its interaction with human DNA polymerases, a factor that can contribute to a better selectivity profile.

Enzyme Inhibition: 4'-azido nucleosides, after intracellular phosphorylation to their triphosphate form, act as chain terminators during viral DNA synthesis. The 4'-azido group can interfere with the proper positioning of the incoming nucleotide and the catalytic residues within the enzyme's active site, thereby halting the process of DNA elongation. The nucleoside analog 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine, for instance, has been synthesized and shown to exhibit good antiviral activity against HIV-1. researchgate.net

Metabolic Stability: Modifications at the 4'-position can protect the nucleoside from degradation by cellular enzymes, prolonging its intracellular half-life and therapeutic effect.

Bioorthogonal Handle: The azide moiety is a key functional group in "click chemistry," a set of biocompatible reactions. nih.govjenabioscience.com This allows the 4'-azido-uridine analog to be used as a chemical probe. Once incorporated into nucleic acids, it can be tagged with reporter molecules (e.g., fluorophores or biotin) via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. nih.govjenabioscience.com This enables the visualization and tracking of viral replication processes and other biochemical pathways.

Research has demonstrated that 4'-substituted nucleosides, including those with azido groups, are a critical structural motif for exploration in developing next-generation antiviral agents. acs.orgdigitellinc.com For example, a 1,2,3-triazole-2′-deoxy-2′-fluoro-4′-azido nucleoside analog displayed high activity against lamivudine-resistant Hepatitis B Virus (HBV) mutants, highlighting the potential of this modification to overcome drug resistance. nih.gov

| Property | Influence of 4'-C-Azido Group | Biochemical Consequence | Primary Application |

|---|---|---|---|

| Sugar Conformation | Restricts pucker flexibility | Enhanced binding to target viral enzymes | Antiviral Agents (e.g., HIV, HBV) acs.orgresearchgate.netnih.gov |

| Enzyme Interaction | Acts as a DNA chain terminator | Inhibition of viral polymerases/reverse transcriptases | Antiviral Therapy researchgate.net |

| Chemical Reactivity | Serves as a bioorthogonal handle | Enables "click chemistry" ligation for labeling | Advanced Molecular Probes nih.govjenabioscience.com |

Role of 5'-Iodo Substitution in Molecular Interactions

The replacement of the 5'-hydroxyl group with an iodine atom introduces distinct physicochemical properties that significantly alter the nucleoside's interactions and stability. Halogenation is a common strategy in drug design to modulate a molecule's biological profile. dtu.dk

Key roles of the 5'-iodo substitution include:

Enhanced Metabolic Stability: The carbon-iodine bond at the 5'-position is generally more resistant to enzymatic cleavage than the carbon-oxygen bond of the natural 5'-hydroxyl group. For example, studies on related compounds like 5-Iodo-4'-thio-2'-deoxyuridine (ITdU) have shown a higher resistance to phosphorolytic cleavage by enzymes like thymidine (B127349) phosphorylase compared to their non-halogenated counterparts. nih.gov This increased stability can prevent rapid degradation of the nucleoside analog in vivo, leading to improved bioavailability and a longer duration of action.

Synthetic Handle for Further Modification: The 5'-iodo group serves as an excellent leaving group in nucleophilic substitution reactions. This chemical reactivity allows for the convenient synthesis of a wide array of other 5'-substituted nucleoside derivatives. For instance, a 5'-iodonucleoside can be a stable precursor for nonenzymatic ligation with a 3'-phosphorothioate group, enabling the assembly of larger DNA structures. nih.gov

Probing Molecular Interactions: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen. This interaction can provide an additional anchor point for the nucleoside analog within a protein's binding pocket, potentially increasing its affinity and specificity.

| Property | Influence of 5'-Iodo Group | Biochemical Consequence | Primary Application |

|---|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic cleavage | Longer biological half-life, reduced degradation nih.gov | Drug Development |

| Chemical Reactivity | Acts as a good leaving group | Facilitates synthesis of other 5'-derivatives nih.gov | Synthetic Chemistry, Probe Development |

| Molecular Interactions | Can form halogen bonds | Potentially altered binding affinity and specificity | Drug Design, SAR Studies |

| Lipophilicity | Increases overall lipophilicity | May affect membrane permeability and transport | Pharmacokinetic Optimization |

Combinatorial Effects of Dual Modifications on Biochemical Pathways

While direct experimental data on Uridine, 4'-C-azido-5'-deoxy-5'-iodo- is limited, the combinatorial effects of the dual modifications can be inferred from the known structure-activity relationships of each individual group. The synergy between the 4'-azido and 5'-iodo moieties is anticipated to create a molecule with a unique biochemical profile, potentially useful as both a therapeutic agent and a specialized research tool.

The projected combinatorial effects include:

Potentiated Antiviral Activity: The 4'-azido group provides the core mechanism for viral inhibition through chain termination. researchgate.net The 5'-iodo group could enhance this effect by increasing the metabolic stability of the compound, ensuring that a higher concentration of the active nucleoside analog reaches the target viral enzymes over a longer period. This could lead to a more potent and durable antiviral response.

Novel Enzyme Interactions: The combined steric and electronic influences of both the 4'-azido and 5'-iodo groups would create a unique three-dimensional structure. This distinct conformation could lead to novel binding modes or altered affinities for various cellular and viral enzymes, potentially uncovering new therapeutic targets or enabling the study of enzyme mechanisms with greater precision.

Development of Advanced Multifunctional Probes: The compound possesses two distinct functional handles. The 4'-azido group is a bioorthogonal moiety for "click chemistry," allowing for post-incorporation labeling. nih.gov The 5'-iodo group, being a stable yet reactive site, could be used for other chemical transformations or as a heavy atom for crystallographic studies to phase X-ray diffraction data. This dual functionality would enable the design of sophisticated experiments to probe complex biochemical pathways, such as tracking the molecule's incorporation into DNA/RNA and then initiating a secondary chemical reaction at the 5'-position.

Future Research Directions and Open Questions

Exploration of Novel Stereoselective Synthetic Pathways for Analogs

Future research will likely focus on developing efficient and highly stereoselective synthetic routes to generate a library of analogs based on the Uridine (B1682114), 4'-C-azido-5'-deoxy-5'-iodo- scaffold. Building on established methods for synthesizing modified nucleosides, new pathways can be envisioned. One promising approach involves the stereo- and regioselective addition of iodine azide (B81097) to a 4'-unsaturated nucleoside precursor, which has been a key step in the synthesis of other 4'-azido analogues. nih.gov Subsequent modifications would be required to achieve the specific 5'-deoxy-5'-iodo configuration.

Key areas for exploration include:

Diastereoselective Control: Developing synthetic strategies that afford precise control over the stereochemistry at the 4'-position is crucial, as the configuration of the azido (B1232118) group significantly influences the furanose ring's conformation and, consequently, its biological activity. nih.gov

Diverse Precursors: Investigating a range of starting materials, such as those derived from L-arabinose or through the functionalization of uridine at the 5'-position, could open new avenues for analog synthesis. nih.govrug.nl One-pot methodologies, which have proven effective for creating 5'-azido-5'-deoxyribonucleosides, could be adapted to streamline the synthesis of these more complex analogs. researchgate.netmdpi.com

Functional Group Interconversion: Research into the selective manipulation of the 5'-iodo group would be valuable. This moiety can serve as a synthetic handle for introducing a wide array of other functionalities through nucleophilic substitution or cross-coupling reactions, thereby generating a diverse library of compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net

A summary of potential synthetic strategies is presented below.

| Synthetic Strategy | Key Precursor | Potential Advantage |

| Iodine Azide Addition | 4'-Unsaturated Uridine | Direct introduction of 4'-azido and 5'-iodo functionalities. nih.gov |

| Multi-step Synthesis from Uridine | Commercially available Uridine | Adaptable for gram-scale synthesis and derivatization. nih.gov |

| One-Pot Appel-type Reaction | Protected Uridine | Efficient conversion of the 5'-hydroxyl to an azide or iodide. rug.nl |

Advanced Mechanistic Elucidation using State-of-the-Art Biophysical Techniques

A critical direction for future research is the detailed investigation of how Uridine, 4'-C-azido-5'-deoxy-5'-iodo- and its analogs interact with biological targets at a molecular level. State-of-the-art biophysical methods will be indispensable for this purpose. nih.gov These techniques can provide profound insights into the compound's binding kinetics, thermodynamics, and the structural changes it induces in target macromolecules.

Prospective biophysical studies would include:

Structural Biology: High-resolution techniques such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM) could be used to determine the three-dimensional structure of the compound bound to target enzymes, such as viral polymerases or cellular kinases. This would reveal the precise binding mode and key molecular interactions.

Conformational Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for studying the conformational preferences of the furanose ring, which is heavily influenced by the electronegative 4'-azido group. nih.gov Techniques like Nuclear Overhauser Effect (NOE) experiments can elucidate the preferred sugar pucker (e.g., N-type or S-type), which is a critical determinant of biological activity. nih.gov

Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to quantify the binding affinity (K D ), kinetics (k on /k off ), and thermodynamic profile (ΔH, ΔS) of the compound's interaction with its targets. nih.gov This data is vital for understanding the driving forces behind molecular recognition and for optimizing lead compounds.

Mass Spectrometry: Affinity selection mass spectrometry can be utilized in initial screening phases to rapidly identify protein targets that bind to the compound from complex biological mixtures. nih.gov

| Biophysical Technique | Information Gained | Research Application |

| NMR Spectroscopy | 3D structure in solution, conformational dynamics. nih.govnih.gov | Determining sugar pucker and interaction surfaces. |

| X-ray Crystallography | High-resolution 3D structure of compound-target complex. | Elucidating the precise mode of binding. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (on/off rates) and affinity. nih.gov | Mechanistic characterization of target engagement. |

| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (enthalpy, entropy) and stoichiometry. nih.gov | Understanding the driving forces of the binding interaction. |

Development of Next-Generation Chemical Biology Tools Based on the Compound

The dual functionalization of Uridine, 4'-C-azido-5'-deoxy-5'-iodo- makes it an excellent candidate for development into sophisticated chemical biology tools. The 4'-azido group serves as a versatile handle for bioorthogonal "click chemistry," while the 5'-iodo group offers an alternative site for chemical modification or radiolabeling. mdpi.comsigmaaldrich.com

Future research in this area could pursue:

Metabolic Labeling Probes: The compound could be explored as a probe for metabolic labeling of newly transcribed RNA. nih.govrsc.org Once incorporated by cellular polymerases, the azide handle allows for the covalent attachment of reporter molecules (e.g., fluorophores, biotin) via click chemistry, enabling the visualization and isolation of nascent RNA. jenabioscience.com

Dual-Labeling Reagents: The orthogonal reactivity of the azide and iodo groups could be exploited to create dual-labeling probes. For instance, one reporter could be attached via the azide group, and a different functional moiety (e.g., a cross-linker or a different fluorophore for FRET studies) could be installed at the 5'-position.

Proximity-Labeling Applications: Analogs of the compound could be designed for use in proximity-labeling techniques (e.g., BioID, APEX) to map the protein interaction landscape of specific RNA sequences or RNA-binding proteins within living cells.

Imaging Agents: The 5'-iodo position provides a site for the introduction of radioisotopes, such as ¹²⁵I, to create imaging agents for techniques like SPECT. nih.gov Such probes could be used to monitor cellular proliferation or track the biodistribution of the nucleoside analog in vivo. nih.gov

Understanding Broader Biological Systems-Level Impacts and Pathway Perturbation Studies

To fully comprehend the biological consequences of introducing Uridine, 4'-C-azido-5'-deoxy-5'-iodo- into a biological system, research must extend beyond single-target interactions to a systems-level perspective. This involves studying how the compound perturbs cellular networks and metabolic pathways.

Key research questions to be addressed include:

Metabolic Fate and Stability: It is crucial to understand how the compound is metabolized by cells. Studies should investigate its susceptibility to cleavage by nucleoside phosphorylases, such as thymidine (B127349) phosphorylase, and its potential to be phosphorylated by cellular kinases to its active triphosphate form. nih.govjourdainlab.org The stability of the 4'-azido and 5'-iodo modifications within the cellular environment will determine its utility as a probe or therapeutic agent.

Pathway Perturbation Analysis: High-throughput 'omics' approaches, such as transcriptomics, proteomics, and metabolomics, can be used to obtain a global view of the cellular response to the compound. This can reveal off-target effects and identify perturbed pathways, such as the pyrimidine (B1678525) salvage pathway or central carbon metabolism. jourdainlab.orgnih.gov

Toxicity and Rescue Mechanisms: Investigating the compound's cytotoxicity in various cell lines is essential. nih.gov Furthermore, studies could explore whether co-administration of natural nucleosides, such as uridine, can mitigate any observed toxicity to normal cells without compromising desired activity, a strategy that has proven effective for other azido-nucleoside analogs like AZT. nih.gov

By systematically addressing these future research directions, the scientific community can fully elucidate the chemical, biophysical, and biological properties of Uridine, 4'-C-azido-5'-deoxy-5'-iodo-, paving the way for its potential application as a novel therapeutic agent or a powerful tool for chemical biology.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Uridine, 4'-C-azido-5'-deoxy-5'-iodo-, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves sequential modifications of uridine derivatives. Key steps include:

- Protection of hydroxyl groups (e.g., using acetyl or silyl groups) to prevent unwanted side reactions.

- Introduction of the azido group at the 4'-C position via nucleophilic substitution or click chemistry, as described for analogous nucleoside analogs .

- Deoxygenation and iodination at the 5'-position using reagents like triphenylphosphine-iodine (for deoxy-iodo substitution) .

- Purification via column chromatography or HPLC to isolate the target compound. Yield optimization requires precise stoichiometric control, inert reaction conditions, and monitoring intermediates by TLC or NMR .

Q. Which analytical techniques are most effective for characterizing the purity and structure of Uridine, 4'-C-azido-5'-deoxy-5'-iodo-?

- Methodological Answer : A multi-technique approach is recommended:

- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm substitution patterns and stereochemistry. For example, the azido group’s absence of protons simplifies ¹H NMR interpretation .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns (iodine’s distinct isotopic signature aids identification) .

- HPLC with UV/Vis detection to assess purity, using C18 columns and gradient elution with acetonitrile/water .

- X-ray crystallography (if crystalline) for definitive structural confirmation .

Q. How does the stability of Uridine, 4'-C-azido-5'-deoxy-5'-iodo- vary under different storage and experimental conditions?

- Methodological Answer : Stability studies should include:

- Temperature sensitivity : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis (similar iodinated nucleosides degrade above 4°C) .

- Light exposure : Protect from UV light due to the azido group’s photoreactivity; amber vials are recommended .

- pH-dependent degradation : Test stability in buffers (pH 4–9) over 24–72 hours; iodinated compounds often destabilize in alkaline conditions .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of Uridine, 4'-C-azido-5'-deoxy-5'-iodo- in antiviral or anticancer studies?

- Methodological Answer :

- Enzyme inhibition assays : Test incorporation into viral/cellular DNA/RNA polymerases using radiolabeled (³H or ¹⁴C) analogs. Compare kinetics with natural substrates (e.g., thymidine) .

- Cellular uptake studies : Use fluorescently tagged analogs or LC-MS to quantify intracellular concentrations .

- Structural modeling : Dock the compound into enzyme active sites (e.g., HIV reverse transcriptase) using software like AutoDock to predict binding modes .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics and toxicity of this compound?

- Methodological Answer :

- Dose-ranging studies : Administer escalating doses in rodent models, monitoring plasma half-life (LC-MS) and metabolite profiles (e.g., deiodination products) .

- Toxicity endpoints : Assess hepatotoxicity (ALT/AST levels), renal function (creatinine), and hematological parameters. Compare with structurally related iodinated nucleosides .

- Tissue distribution : Use whole-body autoradiography or isotope tracing to identify accumulation sites .

Q. What strategies resolve contradictions in reported biological activity data for Uridine, 4'-C-azido-5'-deoxy-5'-iodo- and its analogs?

- Methodological Answer :

- Systematic replication : Repeat assays under standardized conditions (e.g., cell line, passage number, incubation time) to isolate variables .

- Meta-analysis : Pool data from published studies using tools like RevMan, stratifying results by experimental design (e.g., in vitro vs. in vivo) .

- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified azido/iodo groups to identify critical functional moieties .

Q. How does the azido group influence the compound’s interaction with nucleic acid-processing enzymes compared to non-azidated analogs?

- Methodological Answer :

- Kinetic isotope effect (KIE) studies : Compare enzymatic turnover rates using azidated vs. hydroxylated analogs to assess steric/electronic effects .

- Photoaffinity labeling : UV-irradiate the azido group to crosslink the compound to enzyme active sites, followed by tryptic digest and MS/MS identification of binding residues .

Q. What comparative studies are needed to evaluate Uridine, 4'-C-azido-5'-deoxy-5'-iodo- against other halogenated nucleoside analogs?

- Methodological Answer :

- In vitro efficacy screens : Test alongside 5-iodo-2'-deoxyuridine and 5-bromo derivatives in antiviral/cytotoxicity assays (e.g., CC₅₀/EC₅₀ ratios) .

- Metabolic stability assays : Incubate with liver microsomes to compare degradation rates; iodine’s larger atomic radius may reduce esterase susceptibility vs. bromo analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.